

# Molecular formula of 3-(Aminomethyl)cyclobutanol

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## Compound of Interest

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An In-depth Technical Guide to **3-(Aminomethyl)cyclobutanol**: A Core Scaffold for Modern Medicinal Chemistry

## Abstract

**3-(Aminomethyl)cyclobutanol** is a bifunctional chemical building block characterized by the molecular formula  $C_5H_{11}NO$ . Its structure, featuring a strained cyclobutane ring appended with primary amine and hydroxyl functionalities, makes it a valuable scaffold in medicinal chemistry and drug development. The inherent ring strain of the cyclobutane core imparts unique conformational rigidity and reactivity, while the aminomethyl and hydroxyl groups provide versatile handles for synthetic elaboration. This guide provides a comprehensive technical overview of **3-(Aminomethyl)cyclobutanol**, detailing its molecular structure, stereoisomerism, physicochemical properties, synthesis methodologies, and applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in the design of novel therapeutics.

## Introduction: The Role of Strained Rings in Drug Design

In contemporary drug discovery, there is a significant impetus to develop molecules that occupy well-defined three-dimensional space, a concept often termed "escaping flatland".<sup>[1]</sup> Saturated, strained ring systems like cyclobutanes are increasingly sought after as they serve as rigid, non-aromatic bioisosteres for phenyl rings or other larger, more flexible moieties. The

cyclobutane framework provides a structurally constrained backbone that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties. **3-**

**(Aminomethyl)cyclobutanol** emerges as a particularly useful synthon in this context, offering two distinct points for chemical modification, enabling its incorporation into a diverse range of molecular architectures.

## Molecular Structure and Physicochemical Properties

The fundamental structure of **3-(Aminomethyl)cyclobutanol** consists of a four-membered carbon ring. A hydroxyl (-OH) group is attached to one carbon atom, and an aminomethyl (-CH<sub>2</sub>NH<sub>2</sub>) group is attached to the carbon at the 3-position. This arrangement of functional groups—a primary alcohol and a primary amine—makes it a versatile intermediate for a wide array of chemical transformations.

### Stereoisomerism

The substitution pattern on the cyclobutane ring gives rise to diastereomers: cis and trans. The relative orientation of the hydroxyl and aminomethyl groups is critical, as stereochemistry profoundly influences a molecule's interaction with biological targets.

- **cis-3-(Aminomethyl)cyclobutanol**: The hydroxyl and aminomethyl groups are on the same face of the cyclobutane ring.
- **trans-3-(Aminomethyl)cyclobutanol**: The hydroxyl and aminomethyl groups are on opposite faces of the ring.

These isomers are distinct chemical entities with different physical properties and must be synthesized and characterized independently.

### Physicochemical Data

The key physicochemical properties of **3-(Aminomethyl)cyclobutanol** are summarized below. It is important to distinguish between the free base and its commonly used hydrochloride salt, which exhibits enhanced stability and water solubility.<sup>[2]</sup>

Property	Value (Free Base)	Reference
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO	[3][4][5]
Molecular Weight	101.15 g/mol	[4][5][6]
CAS Number	167081-42-7 (isomer unspecified)	[3][4]
917827-91-9 (cis isomer)	[6][7]	
1234616-04-6 (trans isomer)	[5][6]	
IUPAC Name	3-(Aminomethyl)cyclobutan-1-ol	[4]
Density	~1.1 ± 0.1 g/cm <sup>3</sup>	[2]
Boiling Point	~184.5 °C (decomposes)	[2]
Topological Polar Surface Area	46.3 Å <sup>2</sup>	[6]
XLogP3-AA	-0.6	[6]
Hydrogen Bond Donors	2	[6]
Hydrogen Bond Acceptors	2	[6]

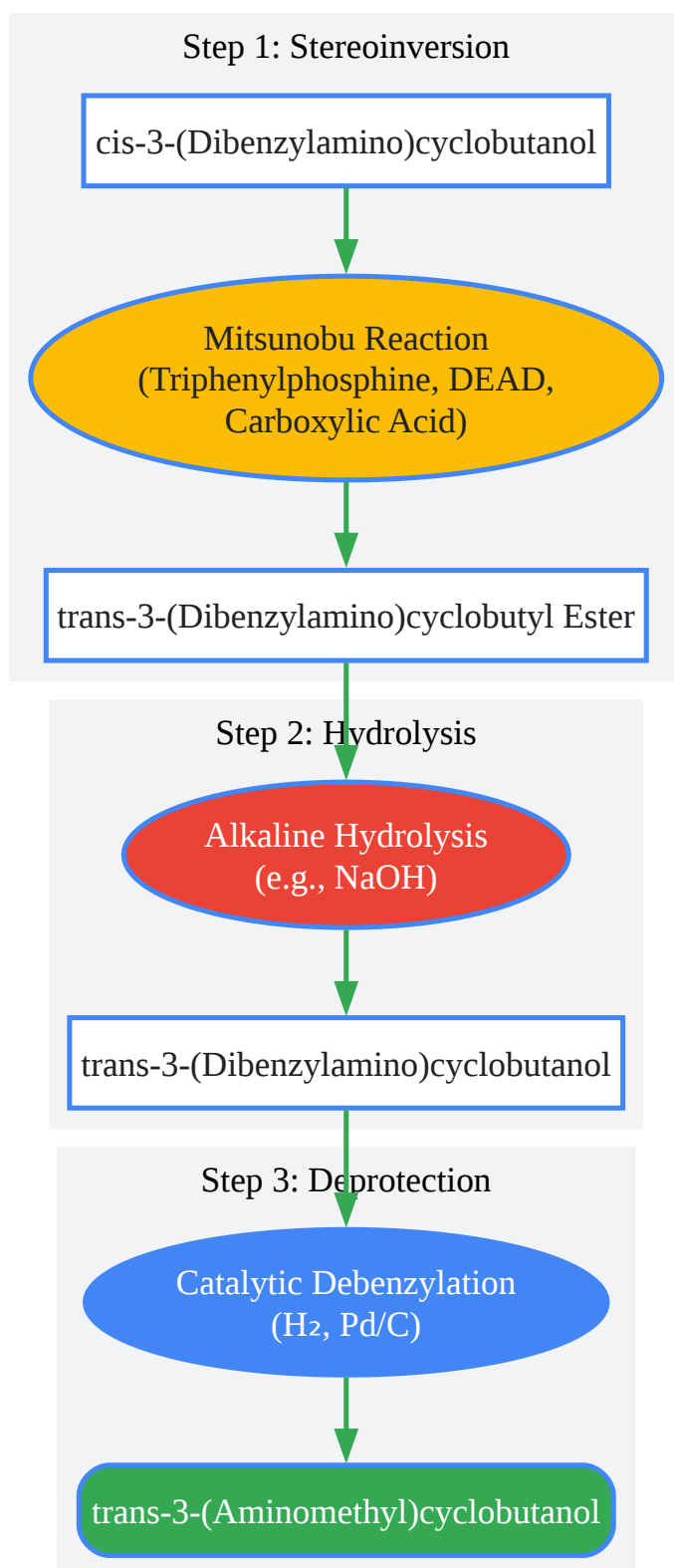
## Synthesis and Manufacturing

The synthesis of specific stereoisomers of **3-(Aminomethyl)cyclobutanol** requires stereocontrolled methodologies. One documented approach for synthesizing the trans isomer involves a key stereoinversion step, providing a clear example of the chemical principles involved.[2][8]

### Example Protocol: Synthesis of trans-3-(Aminomethyl)cyclobutanol

This synthesis proceeds via a three-step sequence starting from cis-3-(dibenzylamino)cyclobutanol, utilizing a Mitsunobu reaction for stereoinversion, followed by hydrolysis and deprotection.

## Workflow Diagram: Synthesis of trans-3-(Aminomethyl)cyclobutanol

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Caption: A three-step workflow for the synthesis of the trans isomer.

#### Step-by-Step Methodology:

- Mitsunobu Reaction (Stereo-inversion):
  - Rationale: This reaction inverts the stereochemistry at the hydroxyl-bearing carbon. The cis-alcohol is converted to a trans-ester.
  - Procedure: To a cooled (0-10 °C) solution of cis-3-(dibenzylamino)cyclobutanol, triphenylphosphine, and a suitable carboxylic acid (e.g., benzoic acid) in an aprotic solvent like THF, a condensing agent such as diethyl azodicarboxylate (DEAD) is added dropwise under an inert atmosphere.[8] The reaction proceeds to form the corresponding trans-ester.
- Alkaline Hydrolysis:
  - Rationale: The ester group introduced in the previous step is cleaved to regenerate the free hydroxyl group, now in the trans configuration relative to the amine substituent.
  - Procedure: The crude ester from Step 1 is treated with an alkaline solution (e.g., aqueous sodium hydroxide) in a suitable solvent system until saponification is complete.[8] Acid-base workup isolates the trans-3-(dibenzylamino)cyclobutanol.
- Catalytic Debenzylation (Deprotection):
  - Rationale: The two benzyl groups on the amine are protecting groups that must be removed to yield the final primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
  - Procedure: The protected amine from Step 2 is dissolved in an alcohol solvent (e.g., methanol) and subjected to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst.[8] The reaction is run under a hydrogen atmosphere until the starting material is consumed. Filtration to remove the catalyst followed by solvent evaporation yields the final product, trans-3-(aminomethyl)cyclobutanol.

## Spectroscopic Characterization

Confirmation of the structure and purity of **3-(Aminomethyl)cyclobutanol** and its isomers is achieved through standard analytical techniques.

- Nuclear Magnetic Resonance (NMR):  $^1\text{H}$  NMR spectroscopy is used to confirm the proton environment. For the cis isomer, characteristic signals would correspond to the protons on the cyclobutane ring, the methylene protons of the aminomethyl group, and the methine proton adjacent to the hydroxyl group.<sup>[7]</sup>  $^{13}\text{C}$  NMR would show five distinct carbon signals.
- Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. The exact mass can be determined using high-resolution mass spectrometry (HRMS).
- High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and to separate cis and trans isomers in a mixture.

## Applications in Medicinal Chemistry and Drug Discovery

The unique structural features of **3-(Aminomethyl)cyclobutanol** make it a highly attractive building block for the synthesis of novel therapeutic agents.

- GABA Analogs: The spatial arrangement of the amine and the cyclobutane backbone allows it to serve as a constrained analog or precursor to  $\gamma$ -aminobutyric acid (GABA), a key inhibitory neurotransmitter.<sup>[2]</sup> This makes it a valuable starting point for developing agents targeting the central nervous system.
- Peptide Mimetics: Incorporating the rigid cyclobutane scaffold into peptide chains can enforce specific conformations and improve resistance to enzymatic degradation, enhancing metabolic stability.<sup>[2]</sup>
- Kinase Inhibitors: The bifunctional nature of the molecule allows it to be elaborated into more complex structures designed to fit into the ATP-binding pockets of protein kinases, which are significant targets in cancer therapy.<sup>[2]</sup>
- Agrochemicals and Materials Science: Beyond pharmaceuticals, cyclobutanol derivatives are used in the development of advanced polymers, high-performance coatings, and next-

generation pesticides.[9]

## Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be observed when handling **3-(Aminomethyl)cyclobutanol**.

- Hazard Classification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[10]
- Personal Protective Equipment (PPE): Chemical-resistant gloves, safety glasses with side shields or a face shield, and a lab coat are mandatory.[10][11] Work should be conducted in a well-ventilated fume hood.
- First Aid Measures:
  - In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[10][12]
  - In case of skin contact: Wash off with soap and plenty of water.[10][12]
  - If inhaled: Move the person to fresh air.[10][12]
  - If swallowed: Rinse mouth with water and consult a physician.[12]
- Storage: Store in a tightly sealed container in a dry, well-ventilated place.[4][12]

## Conclusion

**3-(Aminomethyl)cyclobutanol**, with its molecular formula  $C_5H_{11}NO$ , is a potent and versatile building block for modern chemical and pharmaceutical research. Its rigid cyclobutane core, combined with strategically placed amine and hydroxyl functional groups, provides a robust platform for creating structurally novel molecules with significant therapeutic potential. A thorough understanding of its stereochemistry, synthesis, and handling is essential for any scientist aiming to unlock its full potential in drug discovery and materials science.

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